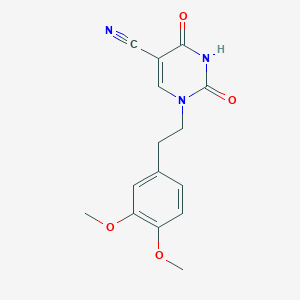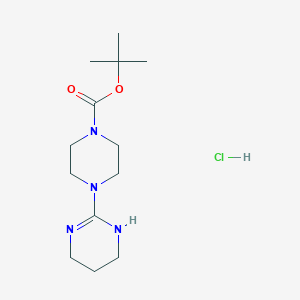![molecular formula C21H23N5O2 B2859302 6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-87-4](/img/structure/B2859302.png)
6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
BenchChem offers high-quality 6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
Imidazole compounds are integral in pharmaceutical research due to their therapeutic potential. They exhibit a broad range of biological activities, including antibacterial, antifungal, and antiviral properties . The compound could potentially be explored for its efficacy in drug formulations, particularly as a pharmacophore in the design of new medications.
Agricultural Chemistry
In agriculture, imidazole derivatives can serve as precursors for the synthesis of plant growth regulators and pesticides . Research into the specific compound could lead to the development of new agrochemicals that enhance crop protection and yield.
Biotechnology
The biotechnological applications of imidazole derivatives are vast. They can be used in enzyme inhibition studies, which are crucial for understanding metabolic pathways and designing inhibitors for therapeutic use . This compound could be a key subject in such studies due to its unique structural features.
Materials Science
Imidazole derivatives are used in materials science for the development of new polymers and coatings that have improved mechanical and thermal properties . The compound could be investigated for its potential incorporation into advanced materials.
Catalysis
In catalysis, imidazole derivatives often act as ligands in transition metal complexes. These complexes can catalyze a variety of chemical reactions, making them valuable in industrial processes . The compound’s role in such catalytic systems could be a significant area of research.
Environmental Science
Imidazole derivatives can also play a role in environmental science, particularly in the removal of pollutants from water and soil . The compound could be studied for its potential use in environmental remediation technologies.
Medicinal Chemistry
In medicinal chemistry, the structural modification of imidazole rings is a common strategy to discover new drugs with improved potency and selectivity . The compound could be a candidate for lead optimization studies aimed at developing new therapeutic agents.
Analytical Chemistry
Lastly, imidazole derivatives can be used as analytical reagents in chemical assays due to their reactivity and ability to form complexes with various analytes . The compound could be explored for its application in analytical methodologies.
Safety and Hazards
The safety and hazards associated with a chemical compound depend on its specific structure and properties. While imidazole is a commonly used moiety in many drugs , the safety and hazards of “6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” are not detailed in the available sources.
Eigenschaften
IUPAC Name |
6-(2,3-dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-7-11-24-19(27)17-18(23(6)21(24)28)22-20-25(14(4)15(5)26(17)20)16-10-8-9-12(2)13(16)3/h7-10H,1,11H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJFQPBZXVRRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2859220.png)
![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2859221.png)


![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2859229.png)
![1-acetyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2859231.png)



![5-(allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2859236.png)

![2-Chloro-1-{1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B2859240.png)

![[4-(Heptafluoropropan-2-yl)phenyl]boronic acid](/img/structure/B2859242.png)